![molecular formula C20H15N3O3S B5292607 3-(4-ethoxyphenyl)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5292607.png)
3-(4-ethoxyphenyl)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-ethoxyphenyl)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various domains. This compound is a member of the acrylonitrile family and has a complex molecular structure.
作用机制
The mechanism of action of 3-(4-ethoxyphenyl)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile is not yet fully understood. However, studies have suggested that this compound exerts its anti-cancer activity by inhibiting the growth of cancer cells and inducing apoptosis. Additionally, it has been found to inhibit the activity of certain enzymes that are involved in the formation of amyloid plaques in the brain, making it a potential therapeutic agent for the treatment of Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been found to exhibit significant biochemical and physiological effects. Studies have shown that this compound has the ability to inhibit the growth of cancer cells, induce apoptosis, and inhibit the formation of amyloid plaques in the brain. Additionally, it has been found to exhibit low toxicity, making it a potential candidate for drug development.
实验室实验的优点和局限性
One of the major advantages of 3-(4-ethoxyphenyl)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile is its potential as a therapeutic agent for the treatment of cancer and Alzheimer's disease. Additionally, this compound exhibits low toxicity, making it a safer alternative to other anti-cancer drugs. However, one of the limitations of this compound is its complex molecular structure, which makes its synthesis challenging. Additionally, further studies are required to fully understand its mechanism of action and potential side effects.
未来方向
There are several future directions for the study of 3-(4-ethoxyphenyl)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile. Firstly, further studies are required to fully understand its mechanism of action and potential side effects. Additionally, this compound has shown potential as a therapeutic agent for the treatment of cancer and Alzheimer's disease, and further studies are required to determine its efficacy in clinical trials. Furthermore, the development of new synthetic routes for the synthesis of this compound could lead to the development of more efficient and cost-effective methods for its production. Overall, the study of this compound has the potential to lead to the development of new drugs and therapies for the treatment of various diseases.
合成方法
The synthesis of 3-(4-ethoxyphenyl)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile involves a series of chemical reactions. The first step involves the reaction of 4-(3-nitrophenyl)-1,3-thiazol-2-amine with ethyl 4-bromobenzoate in the presence of a base. This results in the formation of ethyl 2-(4-(3-nitrophenyl)-1,3-thiazol-2-yl)acrylate. The second step involves the reaction of ethyl 2-(4-(3-nitrophenyl)-1,3-thiazol-2-yl)acrylate with potassium ethoxide and ethyl iodide, resulting in the formation of this compound.
科学研究应用
3-(4-ethoxyphenyl)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile has been extensively studied for its potential applications in various domains. This compound has shown promising results in the field of medicinal chemistry, particularly in the development of new drugs. It has been found to exhibit significant anti-cancer activity, making it a potential candidate for cancer treatment. Additionally, this compound has also shown potential as a therapeutic agent for the treatment of Alzheimer's disease, due to its ability to inhibit the formation of amyloid plaques in the brain.
属性
IUPAC Name |
(E)-3-(4-ethoxyphenyl)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O3S/c1-2-26-18-8-6-14(7-9-18)10-16(12-21)20-22-19(13-27-20)15-4-3-5-17(11-15)23(24)25/h3-11,13H,2H2,1H3/b16-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZYVZFPHZPAWPZ-MHWRWJLKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C(\C#N)/C2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[3-(2-propoxyphenyl)propyl]-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5292526.png)
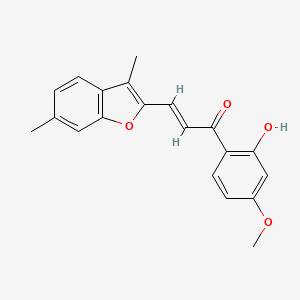
![N-(4-methylphenyl)-4-{6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}-1-piperazinecarboxamide](/img/structure/B5292536.png)

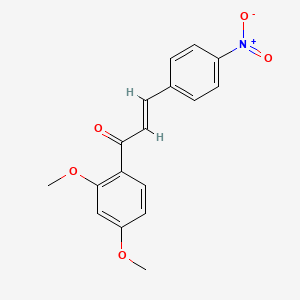
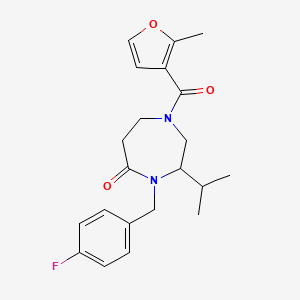
![2-(4-chlorophenyl)-4-{[1-(2-methoxyethyl)piperidin-4-yl]carbonyl}morpholine](/img/structure/B5292551.png)
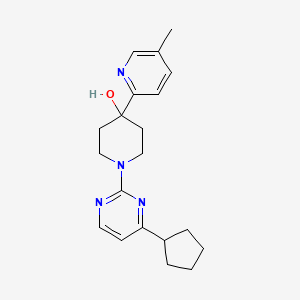
![N-(2-methoxyethyl)-N-methyl-5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]pyridin-2-amine](/img/structure/B5292566.png)
![N-((3S)-1-{[5-(1H-benzimidazol-1-ylmethyl)-1H-pyrazol-3-yl]carbonyl}pyrrolidin-3-yl)acetamide](/img/structure/B5292569.png)
![9-(cyclopentylcarbonyl)-1-methyl-4-(4-methylbenzyl)-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5292573.png)
![methyl {[5-(5-bromo-2-furyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5292584.png)
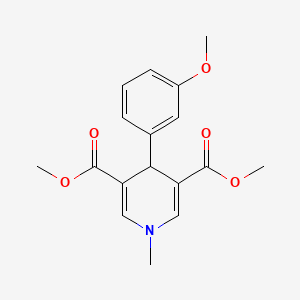
![2-{4-bromo-2-[(cyclohexylamino)methyl]phenoxy}acetamide hydrochloride](/img/structure/B5292603.png)
